![molecular formula C8H9N3O B132477 (1-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 156576-15-7](/img/structure/B132477.png)
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound that features a benzimidazole ring fused with an amino group and a hydroxymethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by reduction. One common method is the reaction of o-phenylenediamine with formaldehyde under acidic conditions to form the benzimidazole ring, followed by reduction of the resulting imine to yield the target compound .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized as a corrosion inhibitor and in the development of new materials
Mécanisme D'action
The mechanism of action of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits the synthesis of nucleic acids in microorganisms, leading to cell death.
Anticancer Activity: It interferes with the cell cycle and induces apoptosis in cancer cells.
Antiparasitic Activity: It disrupts the energy metabolism of parasites, leading to their elimination
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound with similar biological activities.
2-Aminobenzimidazole: A derivative with enhanced antimicrobial properties.
Benzimidazole-2-thiol: Known for its antifungal and anticancer activities.
Uniqueness: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol is unique due to its dual functional groups (amino and hydroxymethyl), which allow for versatile chemical modifications and a broad spectrum of biological activities .
Propriétés
Numéro CAS |
156576-15-7 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
(1-aminobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c9-11-7-4-2-1-3-6(7)10-8(11)5-12/h1-4,12H,5,9H2 |
Clé InChI |
GQCGAPROHSUSKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2N)CO |
Synonymes |
1H-Benzimidazole-2-methanol,1-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


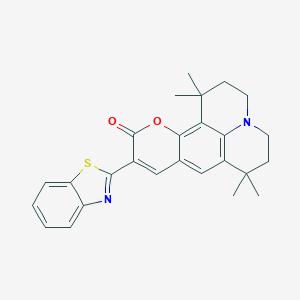
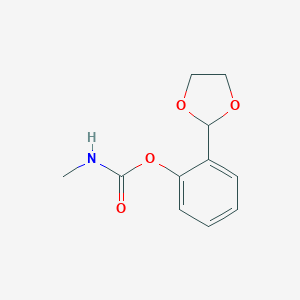
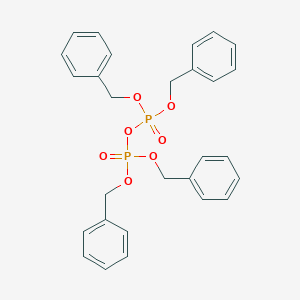
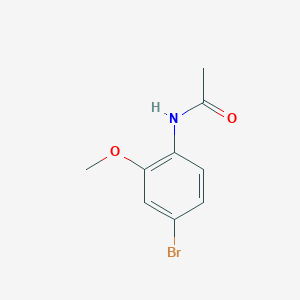


![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

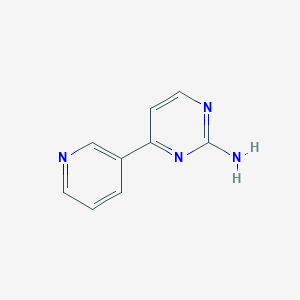

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

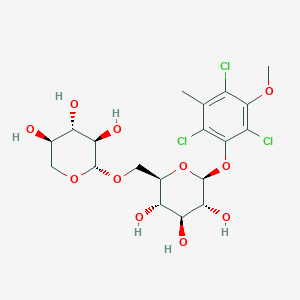
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
